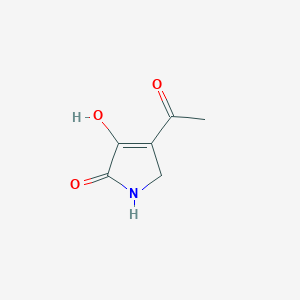

4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one

説明

特性

CAS番号 |

170436-02-9 |

|---|---|

分子式 |

C6H7NO3 |

分子量 |

141.12 g/mol |

IUPAC名 |

3-acetyl-4-hydroxy-1,2-dihydropyrrol-5-one |

InChI |

InChI=1S/C6H7NO3/c1-3(8)4-2-7-6(10)5(4)9/h9H,2H2,1H3,(H,7,10) |

InChIキー |

ZKPOEXRXAATQBO-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=C(C(=O)NC1)O |

正規SMILES |

CC(=O)C1=C(C(=O)NC1)O |

同義語 |

2H-Pyrrol-2-one, 4-acetyl-1,5-dihydro-3-hydroxy- (9CI) |

製品の起源 |

United States |

chemical structure and properties of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one

The Chemical Structure and Properties of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one: A Technical Guide

Executive Summary

4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one represents a specialized scaffold within the pyrrolidine-2,3-dione family, distinct from the more ubiquitous tetramic acids (pyrrolidine-2,4-diones). Often synthesized via multicomponent reactions involving acylpyruvates, this heterocyclic core is gaining traction in medicinal chemistry due to its structural versatility and potent biological profile.[1] Its pharmacophore combines a cyclic enaminone system with an exocyclic acetyl group, creating a dense array of hydrogen-bond donors/acceptors and metal-chelating sites. This guide details the structural architecture, synthetic pathways, physicochemical properties, and pharmacological potential of this compound, providing a roadmap for its application in drug discovery.

Chemical Architecture & Tautomerism

The core structure of 4-acetyl-3-hydroxy-1H-pyrrol-2(5H)-one (C₆H₇NO₃) is defined by a five-membered lactam ring functionalized with a hydroxyl group at position 3 and an acetyl group at position 4. Unlike tetramic acids, which are 2,4-diones, this compound belongs to the 2,3-dione class (isotetramic acids), typically existing in a stable enol form.

Structural Connectivity

-

N1: Secondary amine (1H), acting as a hydrogen bond donor.[1]

-

C2: Lactam carbonyl, acting as a hydrogen bond acceptor.[1]

-

C3: Enolic carbon bearing a hydroxyl group.[1]

-

C4: Sp2 hybridized carbon bearing the acetyl group.[1]

-

C5: Methylene unit (5H), typically the site of derivatization in multicomponent syntheses.

Tautomeric Equilibrium

The molecule exists in a dynamic equilibrium dominated by the enol form due to resonance stabilization and intramolecular hydrogen bonding.[1] The 3-hydroxy-4-acetyl motif allows for a "push-pull" electronic system, stabilizing the C3-C4 double bond.

-

Form A (Diketo): 4-acetyl-pyrrolidine-2,3-dione (Less stable).

-

Form B (Endo-Enol): 4-acetyl-3-hydroxy-3-pyrrolin-2-one (Predominant).

-

Form C (Exo-Enol): 4-(1-hydroxyethylidene)-3-hydroxy-pyrrolin-2-one (Possible, but less favored than the endo-cyclic enol).

Intramolecular Chelation: The proximity of the C3-hydroxyl and the C4-acetyl carbonyl facilitates a strong intramolecular hydrogen bond (O-H···O=C), locking the molecule in a planar conformation that mimics a pseudo-bicyclic system.[1]

Figure 1: Tautomeric equilibrium shifting towards the stabilized endo-enol form, which serves as a bidentate ligand for metal coordination.

Synthetic Pathways[2][3][4][5][6]

The synthesis of the 4-acetyl-3-hydroxy-1H-pyrrol-2(5H)-one core, particularly the 1,5-unsubstituted or substituted variants, is most efficiently achieved via multicomponent reactions (MCRs) . The "Acylpyruvate Route" is the industry standard for generating this scaffold with high regioselectivity.[1]

The Acylpyruvate-Aldehyde-Amine Protocol

This method allows for the modular assembly of the ring using an acylpyruvate ester, an aldehyde, and an amine (or ammonium acetate for the N-H core).

Reagents:

-

Ethyl Acetopyruvate (Ethyl 2,4-dioxopentanoate): Provides the C2, C3, and C4 carbons + Acetyl group.[1]

-

Aldehyde (R-CHO): Provides the C5 carbon.[1] For the 5H (unsubstituted) core, Formaldehyde (or paraformaldehyde) is used.[1]

-

Amine (R-NH₂): Provides the N1 nitrogen.[1] For the 1H (unsubstituted) core, Ammonium Acetate is used.[1]

Reaction Mechanism:

-

Condensation: The amine reacts with the aldehyde and the ketone carbonyl of the pyruvate to form a Schiff base/enamine intermediate.[1]

-

Cyclization: Intramolecular nucleophilic attack of the enamine nitrogen onto the ester carbonyl.[1]

-

Tautomerization: Rapid shift to the stable 3-hydroxy-3-pyrrolin-2-one form.

Detailed Experimental Protocol (Batch Synthesis)

Note: This protocol is adapted for the synthesis of the core scaffold.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reactant Mixing: Dissolve Ethyl acetopyruvate (10 mmol) in Ethanol (20 mL).

-

Amine/Aldehyde Addition: Add Ammonium Acetate (12 mmol) and Paraformaldehyde (10 mmol equivalent).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: EtOAc/Hexane 1:1).

-

Workup: Cool the reaction mixture to room temperature. The product often precipitates as an off-white solid.[1]

-

Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from Ethanol/DMF if necessary.[1]

-

Validation:

-

1H NMR (DMSO-d6):

2.40 (s, 3H, Acetyl-CH3), 3.90 (s, 2H, Ring-CH2), 8.50 (s, 1H, NH), 12.0+ (br s, 1H, OH).

-

Figure 2: One-pot multicomponent synthesis pathway utilizing ethyl acetopyruvate as the scaffold precursor.

Physicochemical Profiling

Understanding the physical behavior of this compound is critical for formulation and assay development.[1]

| Property | Value / Characteristic | Implication |

| Molecular Weight | 141.12 g/mol | Fragment-like; high ligand efficiency potential. |

| Solubility | DMSO, DMF, MeOH (Moderate), Water (Poor) | Requires DMSO stock for biological assays; soluble in basic aqueous media (as salt). |

| Acidity (pKa) | ~3.5 – 4.5 (Vinylogous Acid) | Deprotonates at physiological pH; exists as a mono-anion in blood plasma.[1] |

| LogP | ~0.2 – 0.5 | Reasonably hydrophilic; good passive permeability expected.[1] |

| Melting Point | >230°C (Decomposition) | High thermal stability due to intermolecular H-bonding network.[1] |

| UV/Vis | Strong absorption due to conjugated enaminone system.[1] |

Stability Note: The compound is stable in solid form.[1] In solution, particularly in protic solvents, it may undergo slow hydrolysis or oxidation if not stored under inert atmosphere.[1] The enol ether functionality is sensitive to strong acids.[1]

Biological & Pharmacological Applications[1][3][4][7][8][9][10]

The 4-acetyl-3-hydroxy-1H-pyrrol-2(5H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as a core for various bioactive agents.

Antibacterial Activity

Derivatives of this scaffold have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

-

Mechanism: The 3-hydroxy-4-acetyl motif acts as a metal chelator , potentially sequestering essential divalent cations (Fe²⁺, Zn²⁺) required for bacterial metalloenzymes.

-

Target: Inhibition of bacterial RNA polymerase and undecaprenyl pyrophosphate synthase has been implicated for similar tetramic/tetronic acid derivatives.[1]

Anticoagulant Properties

Research indicates that 4-acyl-3-hydroxy-3-pyrrolin-2-ones can influence the blood coagulation cascade.

-

Activity: Inhibition of fibrin polymerization or interaction with thrombin.[1]

-

Relevance: Structurally analogous to certain coumarin-based anticoagulants (e.g., Warfarin) in terms of the acidic enol pharmacophore.

Cytotoxicity

Substituted variants (e.g., 1-aryl-5-phenyl) show moderate cytotoxicity against cancer cell lines (HeLa, MCF-7). The core unsubstituted molecule is generally less cytotoxic, making it a suitable starting point for SAR (Structure-Activity Relationship) studies to tune selectivity.

Figure 3: Pharmacological mechanism driven by metal chelation, leading to metalloenzyme inhibition.

References

-

Synthesis and structural determination of pyrrolidine-2,3-dione derivatives. Source: Journal of Science and Technology - The University of Danang. Context: Describes the three-component synthesis of 4-acetyl-3-hydroxy-3-pyrrolin-2-ones.

-

Synthesis and biological activity of 4-acyl-5-aryl-3-hydroxy-1-(2-hydroxyethylaminoethyl)-3-pyrrolin-2-ones. Source: Pharmaceutical Chemistry Journal (via ResearchGate).[1] Context: Details the anticoagulant and antibacterial properties of the scaffold.

-

One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones. Source: Beilstein Journal of Organic Chemistry (NIH).[1] Context: Discusses the reactivity of pyran-2-one precursors to form dihydropyrrolone derivatives.

-

Synthesis of and Tautomerism in 3-Acyltetramic Acids. Source: The Journal of Organic Chemistry (ACS).[1] Context: Provides foundational knowledge on the tautomerism of related acyl-pyrrolidinedione systems.

-

One-pot synthesis of 5-[1-substituted 4-acetyl-5-methyl-1H-pyrrol-2-yl)]-8-hydroxyquinolines. Source: Heterocyclic Communications (De Gruyter).[1][2] Context: Illustrates the multicomponent reaction utility of 4-acetyl pyrrole derivatives.

Sources

Biological Activity & Therapeutic Potential of 3-Acetyltetramic Acid Derivatives: A Technical Dossier

The following technical guide details the biological activity, mechanisms, and experimental evaluation of 3-acetyltetramic acid derivatives.

Executive Summary

3-Acetyltetramic acid (3-ATA) derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry. Characterized by a pyrrolidine-2,4-dione core substituted with an acyl group at the C-3 position, these compounds exhibit a remarkable spectrum of bioactivities, ranging from potent herbicidal effects (via Photosystem II inhibition) to antibacterial efficacy against resistant Gram-positive strains (via protonophore action and metal chelation). This guide synthesizes the structural prerequisites for these activities, details their molecular mechanisms, and provides validated protocols for their synthesis and biological evaluation.

Chemical Foundation & Tautomerism

The biological versatility of 3-ATA derivatives stems from their unique electronic structure. The 3-acyl-2,4-pyrrolidinedione system exists as a complex equilibrium of tautomers. This tautomerism is not merely a structural curiosity; it is the primary driver of biological function , enabling the molecule to act as a bidentate ligand for metal ions (e.g.,

Tautomeric Equilibrium & Chelation

In solution, the external acetyl group and the ring carbonyls allow for rapid proton exchange. The exo-enol forms are thermodynamically favored and essential for metal chelation. This chelation capability is implicated in the inhibition of metalloenzymes and the generation of Reactive Oxygen Species (ROS).

Figure 1: Tautomeric equilibrium of 3-acetyltetramic acid leading to metal chelation. The enol form coordinates metals via the C-2 and C-3-acetyl oxygens.

Mechanisms of Action[1][2]

Herbicidal Activity: Photosystem II (PSII) Inhibition

The most well-characterized derivative, Tenuazonic Acid (TeA) , acts as a potent bio-herbicide.[1]

-

Target: The D1 protein of the Photosystem II reaction center.

-

Mechanism: TeA competes with plastoquinone (

) for the binding niche. By displacing -

Consequence: This blockage halts ATP synthesis and forces energy dissipation as fluorescence or heat, leading to the formation of singlet oxygen (

) and subsequent lipid peroxidation (necrosis).

Antibacterial Activity: Protonophore & Membrane Disruption

Lipophilic 3-ATA derivatives (e.g., synthetic analogs of reutericyclin) exhibit strong activity against Gram-positive bacteria, including MRSA.

-

Protonophore Effect: The acidic enol group (

) allows the molecule to exist as an anion at physiological pH. It associates with the bacterial membrane, protonates in the acidic extracellular space, diffuses across the membrane, and releases the proton in the cytoplasm. This collapses the Proton Motive Force (PMF). -

Selectivity: Activity is often limited to Gram-positives due to the impermeability of the Gram-negative outer membrane to these hydrophobic anions.

Figure 2: Dual mechanistic pathways for herbicidal (PSII inhibition) and antibacterial (PMF collapse) activities.

Structure-Activity Relationships (SAR)[4]

The bioactivity of 3-ATA derivatives is tightly controlled by substituents at three key positions:

| Position | Modification | Effect on Bioactivity |

| C-3 (Acyl) | Acetyl vs. Decanoyl | Critical for Chelation. The 3-acetyl group is optimal for metal binding. Lengthening this chain increases lipophilicity but may sterically hinder target binding (e.g., in PSII). |

| N-1 | H vs. Methyl vs. Phenyl | Tautomeric Control. N-substitution dictates the ratio of enol forms. N-H is often required for H-bonding within enzyme active sites. N-phenyl groups can enhance antibacterial potency against S. aureus. |

| C-5 | Alkyl Side Chains | Lipophilicity & Chirality. Derived from the amino acid precursor (e.g., Isoleucine for TeA). Bulky, lipophilic groups (e.g., sec-butyl, benzyl) at C-5 are essential for membrane penetration and hydrophobic interaction with the D1 protein. |

Experimental Protocols

Synthesis: Selective 3-Acylation of Tetramic Acids

Objective: Synthesize 3-acetyltetramic acid from a parent tetramic acid using a modified Yoshii method. This protocol avoids O-acylation by-products.

Reagents:

-

Parent Tetramic Acid (1.0 eq)

-

Acetic Acid (1.1 eq)

-

DCC (N,N'-dicyclohexylcarbodiimide) (1.1 eq)[2]

-

DMAP (4-dimethylaminopyridine) (1.5 eq - Critical excess for rearrangement)

-

Dichloromethane (DCM) (Anhydrous)

Protocol:

-

Dissolution: Dissolve the parent tetramic acid (e.g., 5-benzylpyrrolidine-2,4-dione) in anhydrous DCM (0.1 M concentration) under nitrogen atmosphere.

-

Coupling: Add Acetic Acid (1.1 eq) and DCC (1.1 eq). Stir at

for 1 hour. -

Catalysis: Add DMAP (0.1 eq).[2] Stir at Room Temperature (RT) for 3 hours. Note: This initially forms the O-acyl intermediate.

-

Rearrangement: Add the remaining DMAP (1.4 eq) to drive the O-to-C acyl migration. Reflux the mixture for 4–6 hours.

-

Work-up: Cool to RT. Filter off the DCU urea byproduct. Wash the filtrate with 1M HCl (to remove DMAP and protonate the product).

-

Purification: Dry organic layer over

, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: Hexane/EtOAc with 1% Acetic Acid).

Bioassay: Photosystem II Electron Transport Inhibition

Objective: Quantify the

Reagents:

-

Thylakoid membranes (isolated from Spinach or Amaranthus leaves)

-

DCPIP (2,6-dichlorophenolindophenol) - Electron acceptor (Blue -> Colorless)

-

Reaction Buffer: 50 mM Tricine-NaOH (pH 7.6), 100 mM Sorbitol, 5 mM

, 10 mM NaCl.

Protocol:

-

Preparation: Dilute thylakoid suspension in Reaction Buffer to a chlorophyll concentration of

. -

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1

to 100 -

Incubation: Incubate in the dark for 5 minutes to allow binding to the D1 protein.

-

Reaction Start: Add DCPIP (final conc.

). -

Illumination: Illuminate samples with saturating red light (

, -

Measurement: Immediately measure absorbance at 600 nm .

-

Calculation:

Plot % Activity vs. Log[Concentration] to determine

References

-

Tenuazonic Acid Mechanism: Chen, S. et al. (2007). "Strigolactone analogues and their potential use as bioherbicides." Pest Management Science. Link (Context: TeA binding to D1 protein).

-

Antibacterial Activity: Schobert, R. & Schlenk, A. (2008).[3] "Tetramic and tetronic acids: An update on new derivatives and biological aspects." Bioorganic & Medicinal Chemistry. Link[4]

-

Synthesis (O-to-C Migration): Jeong, Y.C. et al. (2011). "Synthesis of and tautomerism in 3-acyltetramic acids." Journal of Organic Chemistry. Link

-

Reutericyclin Analogs: Gbiossou, O. et al. (2025). "Synthesis and Herbicidal Assessment of 3-Acyltetramic Acid Prodrugs." Journal of Agricultural and Food Chemistry. Link

-

Metal Chelation: Molnár, M. et al. (2014). "Natural tetramic acids: chemical diversity, biosynthesis and biological activities."[5][4][6][7][8][9] Natural Product Reports. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of and tautomerism in 3-acyltetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-substituted 3-acetyltetramic acid derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 9. researchgate.net [researchgate.net]

Technical Guide: Therapeutic Potential of Pyrrol-2(5H)-one Derivatives in Oncology

The following technical guide details the therapeutic landscape of pyrrol-2(5H)-one derivatives in oncology.

Executive Summary

The pyrrol-2(5H)-one scaffold (often referred to as unsaturated

Chemical Basis & Structural Causality

The Pharmacophore: Why Pyrrol-2(5H)-one?

In drug design, the pyrrol-2(5H)-one core is not merely a linker; it is a rigid peptidomimetic scaffold. Its planar, five-membered lactam ring mimics the spatial orientation of peptide bonds found in

-

Peptidomimetic Geometry: The scaffold allows for the precise positioning of hydrophobic substituents (typically aryl groups at positions C3, C4, and N1) to mimic the side chains of amino acids.

-

Hydrophobic Pocket Targeting: In the context of MDM2 inhibition, 3,4-diaryl-pyrrol-2(5H)-ones mimic the Phe19, Trp23, and Leu26 triad of the p53 transactivation domain. The rigid core prevents the "entropic penalty" usually paid by flexible peptides when binding to deep hydrophobic clefts.

Structure-Activity Relationship (SAR) Insights

-

Position N1: Substitution with bulky aryl or heteroaryl groups (e.g., 4-chlorophenyl) enhances lipophilicity and improves cell membrane permeability.

-

Position C3/C4: Halogenated phenyl rings (Cl, Br) at these positions are critical for occupying the hydrophobic sub-pockets of MDM2 or the ATP-binding sites of kinases like VEGFR.

-

Position C5: A hydroxy or alkoxy group at C5 (creating a hemiaminal) often acts as a metabolic handle or a prodrug moiety, improving solubility without sacrificing binding affinity.

Mechanistic Pathways in Oncology

While pyrrol-2(5H)-ones exhibit polypharmacology (including tubulin destabilization and kinase inhibition), their most distinct and clinically relevant mechanism is the restoration of p53 function .

The p53-MDM2 Reactivation Loop

In approximately 50% of human cancers, TP53 is wild-type (WT) but functionally silenced by the overexpression of MDM2 (Murine Double Minute 2). MDM2 binds p53 and targets it for proteasomal degradation.[1]

-

Mechanism: Pyrrol-2(5H)-one derivatives act as competitive antagonists. They bind to the hydrophobic cleft of MDM2 with higher affinity than p53.

-

Result: p53 is released, accumulates in the nucleus, and transactivates genes responsible for cell cycle arrest (p21) and apoptosis (PUMA, BAX).

Visualization: The Therapeutic Interruption

The following diagram illustrates the disruption of the MDM2-p53 autoregulatory loop by a pyrrol-2(5H)-one derivative (Lead Compound).

Caption: Disruption of the MDM2-mediated degradation of p53 by competitive binding of pyrrol-2(5H)-one derivatives, leading to apoptotic signaling.

Preclinical Efficacy Data

The following table summarizes the potency of key pyrrol-2(5H)-one derivatives against specific cancer cell lines. Note the correlation between p53 status and efficacy, validating the mechanism of action.

| Compound ID | Target Mechanism | Cell Line | Cancer Type | p53 Status | IC50 (µM) | Key Reference |

| Compound 1d | p53-MDM2 Inhibition | HCT116 | Colorectal | WT | 1.20 ± 0.1 | [1] |

| Compound 1d | p53-MDM2 Inhibition | HCT116 p53-/- | Colorectal | Null | > 20.0 | [1] |

| RO5353 | MDM2 Antagonist | SJSA-1 | Osteosarcoma | Amplified | 0.009 | [2] |

| MI-1 | EGFR/VEGFR Kinase | HT-29 | Colon | Mutant | 4.50 | [3] |

| Analog 16a | Tubulin Polymerization | MCF-7 | Breast | WT | 2.10 | [4] |

Interpretation: The significant drop in potency of Compound 1d in p53-null cells (HCT116 p53-/-) confirms that the cytotoxicity is primarily p53-dependent, a hallmark of high-fidelity targeted therapy.

Experimental Protocols for Validation

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Workflow Visualization

Caption: Integrated workflow from chemical synthesis to in vivo validation for pyrrol-2(5H)-one candidates.

Protocol A: One-Pot Synthesis of 3,4-Diaryl-pyrrol-2(5H)-ones

Objective: Efficient generation of the core scaffold.

-

Reagents: Aniline derivative (1.0 eq), Arylglyoxal monohydrate (1.0 eq), Dimethyl acetylenedicarboxylate (DMAD) or Pyruvate derivative (1.0 eq).

-

Procedure:

-

Dissolve reagents in Ethanol (EtOH) or Acetic Acid (AcOH).

-

Reflux at 80°C for 3–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Self-Validation: The reaction is complete when the aldehyde peak disappears in crude NMR.

-

-

Purification: Precipitate with cold water and recrystallize from EtOH to achieve >95% purity (confirmed by HPLC).

Protocol B: Mechanistic Validation via Western Blotting

Objective: Confirm that cytotoxicity is driven by p53 reactivation, not general toxicity.

-

Cell Seeding: Seed HCT116 (p53 WT) and HCT116 (p53-/-) cells at

cells/dish. -

Treatment: Treat with

concentration of the pyrrolone derivative for 12h and 24h.-

Positive Control: Nutlin-3a (10 µM).

-

Negative Control: DMSO (0.1%).

-

-

Lysis & Separation: Lyse using RIPA buffer with protease inhibitors. Separate 30µg protein on 10% SDS-PAGE.

-

Detection Targets:

-

p53: Should increase significantly in WT cells (stabilization).

-

MDM2: Should increase (feedback loop activation).

-

p21: Should increase (transcriptional activation).

-

GAPDH: Loading control (Must be constant).

-

-

Causality Check: If p53 increases but p21 does not, the compound may be stabilizing p53 without restoring its transcriptional activity (potential off-target effect).

Challenges & Future Directions

Despite their potential, pyrrol-2(5H)-one derivatives face specific development hurdles:

-

Solubility: The highly lipophilic nature of the 3,4-diaryl system often leads to poor aqueous solubility. Solution: Formulation with cyclodextrins or introduction of solubilizing morpholine/piperazine tails at the N1 position.

-

Metabolic Stability: The 5-hydroxy group (if present) can be glucuronidated. Solution: Bioisosteric replacement with a fluorine atom or a methyl group to block metabolism while maintaining electronics.

References

-

Geng, Y., et al. (2015). "Antitumor Activity of a 5-Hydroxy-1H-Pyrrol-2-(5H)-One-Based Synthetic Small Molecule In Vitro and In Vivo." PLOS ONE. Available at: [Link]

-

Ding, Q., et al. (2013). "Discovery of Potent and Orally Active p53-MDM2 Inhibitors RO5353 and RO2468 for Potential Clinical Development." Journal of Medicinal Chemistry. Available at: [Link]

-

Zalubovskis, R., et al. (2020). "Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Al-Wahaibi, L.H., et al. (2023). "Design, Synthesis, and biological evaluation of new series of pyrrol-2(3H)-one derivatives as tubulin polymerization inhibitors." Scientific Reports. Available at: [Link]

Sources

antibacterial mechanisms of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one

Title: The Antibacterial Architecture of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one: A Pharmacophore Analysis Subtitle: Mechanisms of Action, Bioenergetic Uncoupling, and Target Specificity in Tetramic Acid Scaffolds[1]

Abstract

This technical guide analyzes the antibacterial mechanisms of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one , a privileged scaffold belonging to the 3-hydroxy-3-pyrrolin-2-one and tetramic acid class of heterocycles.[1] Unlike conventional antibiotics that often target a single protein, this scaffold exhibits a pleiotropic mode of action (MOA) . Its efficacy stems from a dual-threat capability:[1] (1) acting as a lipophilic protonophore that collapses the bacterial Proton Motive Force (PMF), and (2) inhibiting essential enzymes in peptidoglycan and RNA synthesis (UPPS and RNAP).[1] This guide details the physicochemical basis of these mechanisms, supported by experimental protocols for validation.

Chemical Identity & Pharmacophore Dynamics

The biological activity of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one is governed by its keto-enol tautomerism .[1] This dynamic structural equilibrium allows the molecule to switch between a neutral, membrane-permeable state and an anionic, metal-chelating state.[1]

-

The Pharmacophore: The cyclic

-dicarbonyl system (specifically the 3-hydroxy-4-acyl motif) is an acidic proton donor ( -

Chelation: The enolic oxygen and the acyl carbonyl oxygen form a bidentate pocket capable of sequestering divalent cations (

,

Primary Mechanism: Bioenergetic Uncoupling (Protonophore)[1]

The most potent mechanism of this scaffold, particularly against Gram-positive bacteria (e.g., S. aureus, MRSA), is protonophoric uncoupling .

Mechanism of Action

-

Permeation: The neutral, protonated enol form diffuses freely through the bacterial lipid bilayer.

-

Dissociation: Upon reaching the alkaline cytoplasm (

), the molecule deprotonates, releasing -

Recycling: The anionic form, stabilized by resonance or charge-delocalization, migrates back to the membrane surface or is protonated again at the acidic extracellular face (

), completing the cycle. -

Result: This futile cycling dissipates the transmembrane proton gradient (

) and electrical potential (

Experimental Validation Protocol: Membrane Potential Assay

To confirm this mechanism, researchers utilize voltage-sensitive fluorophores.[1]

-

Reagents: Staphylococcus aureus (log phase), DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide), HEPES buffer + EDTA.[1]

-

Protocol:

-

Wash bacteria and resuspend in HEPES buffer to

. -

Add DiSC3(5) (1

) and incubate until fluorescence stabilizes (dye uptake driven by membrane potential).[1] -

Add KCl (100 mM) to equilibrate

potential.[1] -

Injection: Inject 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one at

and -

Readout: Monitor fluorescence increase. A spike indicates dye release due to membrane depolarization.

-

Secondary Mechanism: Dual Enzyme Inhibition (UPPS & RNAP)[1]

Recent structure-activity relationship (SAR) studies on tetramic acid derivatives identify two specific lethal targets.

Target A: Undecaprenyl Pyrophosphate Synthase (UPPS)

UPPS is essential for peptidoglycan biosynthesis.[1] It catalyzes the condensation of farnesyl pyrophosphate (FPP) with isopentenyl pyrophosphate (IPP) to form the

-

Inhibition Logic: The 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one scaffold mimics the pyrophosphate moiety or occupies the allosteric hydrophobic pocket of UPPS, preventing substrate binding.[1]

Target B: Bacterial RNA Polymerase (RNAP)[1]

-

Inhibition Logic: Similar to lipiarmycin or myxopyronin, specific pyrrolidinedione derivatives bind to the "switch region" of the RNAP

-subunit, locking the enzyme in an inactive conformation and preventing transcription initiation.

Visualizing the Mechanism of Action

The following diagram illustrates the multi-target attack vector of the molecule.

Caption: Figure 1.[1] Dual-action pathway showing bioenergetic uncoupling (Red) and enzymatic inhibition (Yellow) leading to cell death.[1]

Quantitative Data Summary

The following table summarizes typical potency ranges for 3-acyl-4-hydroxy-pyrrol-2-one derivatives based on literature for similar tetramic acid pharmacophores.

| Organism | Strain Type | MIC Range ( | Primary Mechanism |

| Staphylococcus aureus | MRSA (Methicillin-Resistant) | 2.0 – 8.0 | PMF Dissipation / UPPS Inhibition |

| Staphylococcus epidermidis | MRSE | 1.0 – 4.0 | PMF Dissipation |

| Bacillus subtilis | Wild Type | 4.0 – 16.0 | Protonophore |

| Escherichia coli | Gram-Negative (Wild Type) | >64.0 | Limited (Efflux/Permeability Barrier) |

| E. coli ( | Efflux Deficient | 8.0 – 32.0 | RNAP Inhibition |

Note: Gram-negative activity is often limited by the Outer Membrane; activity increases significantly in efflux-pump deficient strains or when combined with permeabilizers (e.g., Polymyxin B).[1]

Experimental Workflow: Self-Validating Protocol

To rigorously validate the antibacterial profile of this compound, follow this stepwise workflow.

Caption: Figure 2. Validation workflow from synthesis to mechanistic deconvolution.

Protocol Highlight: Macromolecular Synthesis Inhibition

To distinguish between UPPS/RNAP inhibition and general membrane lysis:

-

Treat log-phase cultures with the compound at

MIC. -

Pulse with radiolabeled precursors:

-Thymidine (DNA), -

Precipitate with TCA and measure radioactivity.

-

Interpretation:

References

-

Defining the Mode of Action of Tetramic Acid Antibacterials Derived from Pseudomonas aeruginosa Quorum Sensing Signals. ACS Chemical Biology. [Link][1]

-

Natural product inspired antibacterial tetramic acid libraries with dual enzyme inhibition. Chemical Communications. [Link][1]

-

Bioactivity and Mode of Action of Bacterial Tetramic Acids. ACS Chemical Biology. [Link][2]

-

3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus. Bioorganic & Medicinal Chemistry Letters. [Link][1]

-

Synthesis and biological activity of 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones. Pharmaceutical Chemistry Journal. [Link][1]

Sources

The Role of 3-Acetyltetramic Acid as a Metal Chelating Agent: Structural Mechanisms and Biological Applications

Executive Summary

3-Acetyltetramic acid (3-ATA) represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its ability to function as a potent, bidentate metal chelator. This guide provides a technical analysis of the coordination chemistry of the 3-ATA moiety, exploring its thermodynamic stability, kinetic properties, and the biological consequences of metal sequestration. We examine its role as a siderophore mimic, its modulation of antibiotic activity, and provide validated protocols for the synthesis and characterization of its metal complexes.

Structural Basis of Chelation

The metal-binding capability of 3-acetyltetramic acid is intrinsic to its

Tautomerism and Activation

The 2,4-pyrrolidinedione core substituted with an acyl group at the C3 position allows for extensive delocalization of electron density.

-

Keto Form: Predominates in non-polar solvents but is poor at binding metals.

-

Enol Forms: The formation of an intramolecular hydrogen bond stabilizes the enol tautomers. Metal coordination typically involves the deprotonation of the enolic hydroxyl group, locking the molecule into a rigid conformation that acts as an O,O-bidentate ligand.

Coordination Geometry

Upon deprotonation, the 3-ATA anion coordinates metal ions through:

-

The oxygen of the C4 carbonyl.

-

The enolic oxygen of the C3-acyl group.

This forms a stable six-membered chelate ring. The geometry of the resulting complex depends on the metal ion's coordination number:

-

Divalent Metals (Cu²⁺, Ni²⁺, Zn²⁺): Typically form neutral 1:2 complexes (

) with square planar or distorted octahedral geometries. -

Trivalent Metals (Fe³⁺): Form neutral 1:3 complexes (

) with octahedral geometry, often exhibiting high stability constants comparable to natural siderophores.

Visualization: Tautomerism and Chelation Logic

Caption: Logical flow from the keto-enol equilibrium to the formation of the thermodynamically stable O,O-chelate complex.

Thermodynamics and Stability

The stability of 3-ATA metal complexes is governed by the Chelate Effect and the Irving-Williams Series . The resonance stabilization of the anionic ligand contributes significantly to the high formation constants (

Comparative Stoichiometry

The following table summarizes the typical stoichiometry and observed properties of 3-ATA complexes with biologically relevant metals.

| Metal Ion | Oxidation State | Stoichiometry (M:L) | Geometry | Stability Trend | Key Characteristic |

| Iron | Fe(III) | 1:3 | Octahedral | High | Red/Orange color; Siderophore mimicry |

| Copper | Cu(II) | 1:2 | Square Planar / Distorted Oct. | High | Green color; Lipophilic transport |

| Nickel | Ni(II) | 1:2 | Octahedral | Moderate | Paramagnetic; Kinetic stability |

| Magnesium | Mg(II) | 1:2 | Tetrahedral / Octahedral | Low-Moderate | Essential for specific enzyme inhibition |

Stability Constants

While specific

Biological Implications

The ability of 3-ATA to chelate metals is not merely a chemical curiosity but a driver of its biological activity.

Siderophore Mimicry and Transport

Many fungi secrete 3-ATA derivatives (e.g., Tenuazonic acid) to scavenge iron from the host environment. The neutral

Mechanism of Action: Metalloenzyme Inhibition vs. Toxicity

-

Inhibition: By stripping metals from metalloenzymes (e.g., stripping

from metalloproteases), 3-ATA can inhibit enzymatic function. -

Toxicity (Fenton Chemistry): Conversely, the redox-active

or

Visualization: Biological Pathways

Caption: Dual pathways of 3-ATA bioactivity: Iron transport leading to oxidative stress (ROS) and direct enzyme inhibition via metal depletion.

Experimental Protocols

These protocols are designed for the characterization of 3-ATA derivatives. Ensure all solvents are metal-free (Chelex-treated) to prevent background interference.

Protocol A: Synthesis of Metal Complexes (General Procedure)

Objective: Isolate 1:2 or 1:3 metal complexes for biological testing.

-

Preparation: Dissolve 1.0 equivalent of the 3-ATA derivative in Methanol (MeOH).

-

Metal Addition: Add 0.5 equiv (for divalent) or 0.33 equiv (for trivalent) of the metal acetate salt (

) dissolved in MeOH.-

Note: Acetate is preferred over chloride to act as a buffer, preventing drastic pH drops.

-

-

Reaction: Stir at room temperature for 2 hours. A color change (e.g., colorless to deep red for Fe, green for Cu) indicates complexation.

-

Isolation:

-

Evaporate solvent under reduced pressure.

-

Partition residue between Water and Chloroform (

). -

The neutral metal complex will partition into the organic layer (Chloroform).

-

Dry over

, filter, and concentrate.

-

-

Validation: Confirm stoichiometry using High-Resolution Mass Spectrometry (HRMS). Look for the molecular ion cluster corresponding to

.

Protocol B: Determination of Stability Constants (Potentiometric Titration)

Objective: Determine

-

Setup: Use a jacketed titration vessel at

under inert -

Solution A (Acid Blank): Prepare

-

Solution B (Ligand): Solution A +

3-ATA derivative. -

Solution C (Metal): Solution B +

Metal Nitrate ( -

Titration: Titrate each solution with carbonate-free

-

Calculation:

-

Calculate

(average protons associated with ligand) to find -

Calculate

(average ligands bound to metal) using the Irving-Rossotti equations. -

Plot

vs.

-

Case Study: Tenuazonic Acid (TeA)

Tenuazonic acid is the most prominent natural 3-acetyltetramic acid.

-

Source: Alternaria alternata.

-

Chelation Profile: Forms an exceptionally stable copper complex (

). -

Application: In drug discovery, the copper complex of TeA has shown higher antitumor potency than the free acid, attributed to increased cellular uptake and targeted ROS generation within tumor cells. Conversely, its magnesium complex (

) is the primary form found in fungal cultures, acting as a reservoir for the toxin.

References

-

Zaghouani, M., & Nay, B. (2016). 3-Acylated tetramic and tetronic acids as natural metal binders: myth or reality? Natural Product Reports. [Link]

-

Steyn, P. S., & Wessels, P. L. (1978). Tautomerism in tetramic acids: 13C NMR determination of the structures and ratios of the tautomers in 3-acetyl-5-isopropylpyrrolidine-2,4-dione. Tetrahedron Letters. [Link]

-

Lebrun, M. H., et al. (1985). Complexation of the fungal metabolite tenuazonic acid with copper(II), iron(III), nickel(II), and magnesium(II) ions.[2][3] Journal of Inorganic Biochemistry. [Link]

-

Jeong, J. H., et al. (2003). Density functional and ab initio study of the tautomeric forms of 3-acetyl tetronic and 3-acetyl tetramic acids. Chemical Physics. [Link]

-

Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH titration curves in mixed solvents. Journal of the Chemical Society. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Complexation of the fungal metabolite tenuazonic acid with copper (II), iron (III), nickel (II), and magnesium (II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetramic and Tetronic Acids as Scaffolds in Bioinorganic and Bioorganic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthesis Pathways of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one Scaffolds

This guide details the biosynthesis of 4-acetyl-3-hydroxy-1H-pyrrol-2(5H)-one and its structural congeners.

Editorial Note on Nomenclature: In the scientific literature, this scaffold is most accurately classified as a 3-acyltetramic acid (3-acyl-2,4-pyrrolidinedione). While the specific tautomer "4-acetyl-3-hydroxy-1H-pyrrol-2(5H)-one" describes a 2,3-dione enol form, the biosynthetic machinery described below generates the chemically equivalent 2,4-dione core found in bioactive natural products like Tenuazonic Acid , Reutericyclin , and Magnesidin . This guide focuses on the PKS-NRPS hybrid pathway , the definitive route for constructing this privileged heterocyclic scaffold.

Executive Summary: The PKS-NRPS Hybrid Logic

The biosynthesis of 4-acetyl-3-hydroxy-1H-pyrrol-2(5H)-one (and its 3-acetyl-4-hydroxy tautomer) represents a paradigm of modular biocatalysis . Unlike simple metabolites derived from single pathways, this molecule is the product of a Polyketide Synthase (PKS) – Non-Ribosomal Peptide Synthetase (NRPS) hybrid system .

The core pyrrolinone ring is constructed via a convergent strategy:

-

Amino Acid Selection: An NRPS module activates an amino acid (typically L-isoleucine, L-valine, or L-phenylalanine) to form the nitrogenous portion of the ring.

-

Polyketide Extension: A PKS module condenses a diketide unit (acetoacetyl-CoA or malonyl-CoA) to the aminoacyl intermediate.

-

Dieckmann Cyclization: The defining step where the linear chain undergoes intramolecular Claisen condensation to close the five-membered ring.

Mechanistic Pathway: The TAS1 Model

The most authoritative model for this pathway is the TAS1 (Tenuazonic Acid Synthetase 1) system found in the fungus Magnaporthe oryzae. This system deviates from canonical bacterial pathways by utilizing a unique Ketosynthase (KS) domain for the terminal cyclization step.

Phase I: Amino Acid Activation (NRPS Module)

The process initiates at the N-terminus of the megasynthase enzyme.

-

Adenylation (A) Domain: Selects the specific amino acid substrate (e.g., L-Isoleucine for Tenuazonic acid). It utilizes ATP to form an aminoacyl-AMP intermediate.

-

Reaction:

-

-

Thiolation (T) / Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is transferred to the phosphopantetheine arm of the PCP domain via a thioester bond.

-

Reaction:

-

Phase II: Polyketide Extension (PKS Module)

The enzyme recruits a polyketide unit to extend the backbone.

-

Ketosynthase (KS) Domain: Unlike standard elongation KS domains, the TAS1 KS domain accepts an acetoacetyl-CoA unit (or performs condensation of malonyl-CoA) and links it to the aminoacyl-S-PCP.

-

Condensation: The amine of the amino acid does not attack yet; rather, the carbon backbone is extended to form a

-ketoacyl-aminoacyl-S-PCP intermediate.

Phase III: The Dieckmann Cyclization (Ring Closure)

This is the critical "biosynthetic bottleneck" that determines the product's identity.

-

Mechanism: The methylene carbon of the polyketide chain (activated by the adjacent carbonyls) acts as a nucleophile. It attacks the thioester carbonyl connecting the substrate to the PCP domain.

-

Catalyst: In fungal systems (TAS1), this is catalyzed by the KS domain itself. In bacterial systems (e.g., Streptomyces), a discrete Dieckmann Cyclase (e.g., TrdC, Tam) is often required.

-

Result: Release of the substrate from the enzyme and formation of the 3-acetyl-2,4-pyrrolidinedione ring.

Detailed Enzymology & Causality

Why the KS Domain? (Fungal Specificity)

Research verifies that the KS domain in TAS1 is phylogenetically distinct from standard elongation KS domains. It possesses a specialized active site architecture that stabilizes the enolate intermediate required for the 5-exo-trig cyclization. This contradicts earlier assumptions that a Thioesterase (TE) domain was always responsible for product release.

Bacterial vs. Fungal Divergence

-

Fungal (TAS1-like): The megasynthase is a single module (C-A-PCP-KS) where the KS domain performs dual functions (condensation and cyclization).

-

Bacterial (Tirandamycin/Streptolydigin type): The system often involves a trans-acting cyclase (PyrD or TrdC) that physically interacts with the PKS-NRPS assembly line to force the Dieckmann condensation.

Visualization: The PKS-NRPS Assembly Line

The following diagram illustrates the TAS1-mediated pathway, highlighting the flow from precursors to the final tetramic acid scaffold.

Caption: Schematic of the TAS1 NRPS-PKS hybrid pathway. The KS domain serves as the unique cyclase for ring closure.

Experimental Validation Protocols

To validate this pathway in a research setting, the following self-validating protocols are recommended.

Protocol A: Isotope-Labeled Precursor Feeding

Objective: Confirm the incorporation of amino acid and polyketide units into the pyrrolinone core.

-

Culture: Inoculate Magnaporthe oryzae (or heterologous host Aspergillus oryzae) in minimal media.

-

Feeding:

-

Add [U-13C]-L-Isoleucine (1 mM) at 48 hours.

-

Add [1,2-13C]-Acetate (5 mM) at 48 hours.

-

-

Extraction: Harvest supernatant at 96 hours; acidify to pH 2.0 with HCl; extract with Ethyl Acetate (3x).

-

Analysis: Analyze via 13C-NMR .

-

Success Metric: Observation of spin-spin coupling satellites in the pyrrolinone ring carbons (derived from acetate) and the side chain (derived from isoleucine).

-

Protocol B: Heterologous Expression & Gene Knockout

Objective: Prove TAS1 necessity.

-

Cloning: Clone the TAS1 gene (approx. 12 kb) into a fungal expression vector (e.g., pPtrII).

-

Transformation: Transform into a null host (e.g., Aspergillus oryzae M-2-3).

-

LC-MS/MS Verification:

-

Compare metabolite profiles of Transformant vs. Wild Type.

-

Monitor for mass feature m/z ~198-250 (depending on the specific derivative) in negative ion mode.

-

Success Metric: Appearance of the distinct UV absorption peak (approx. 280 nm) and mass signal in the transformant only.

-

Quantitative Data Summary

| Component | Role in Biosynthesis | Key Domain/Enzyme | Source Origin |

| Nitrogen Ring Atom | Scaffold initiation | Adenylation (A) | L-Amino Acid (Ile, Val, Phe) |

| C3-C4 & Acetyl Group | Ring completion & side chain | Ketosynthase (KS) | Acetoacetyl-CoA / Malonyl-CoA |

| Ring Closure | Formation of 2,4-dione | KS (Fungi) or Cyclase (Bacteria) | Intramolecular Dieckmann Condensation |

| Product Release | Termination | KS (Fungi) / TE (Bacteria) | Hydrolysis/Cyclization |

References

-

Yun, C. S., Motoyama, T., & Osada, H. (2015). Biosynthesis of the mycotoxin tenuazonic acid by a fungal NRPS-PKS hybrid enzyme.[1][2][3][4] Nature Communications, 6, 8758. [Link]

-

Hiroyuki, K., et al. (2017). Unique features of the ketosynthase domain in a nonribosomal peptide synthetase–polyketide synthase hybrid enzyme, tenuazonic acid synthetase 1. Journal of Biological Chemistry, 292(13), 5503-5512. [Link]

-

Liu, J., et al. (2019). Discovery of a New Family of Dieckmann Cyclases Essential to Tetramic Acid and Pyridone-Based Natural Products Biosynthesis.[5] Organic Letters, 17(5), 1160-1163. [Link]

-

Schobert, R., & Schlenk, A. (2008). Tetramic acids: structurally diverse natural products with high therapeutic potential. Bioorganic & Medicinal Chemistry, 16(8), 4203-4221. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of the mycotoxin tenuazonic acid by a fungal NRPS-PKS hybrid enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Unique features of the ketosynthase domain in a nonribosomal peptide synthetase–polyketide synthase hybrid enzyme, tenuazonic acid synthetase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fungal NRPS-PKS Hybrid Enzymes Biosynthesize New γ-Lactam Compounds, Taslactams A-D, Analogous to Actinomycete Proteasome Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Tetramic Acid Chronicles: From Soil Isolates to Genomic Payloads

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

Tetramic acids (2,4-pyrrolidinediones) represent a privileged scaffold in natural product chemistry, distinguished by their tautomeric plasticity and metal-chelating capabilities. Historically overshadowed by their structural cousins, the tetracyclines and

Part 1: Historical Genesis & Structural Phylogeny

The discovery of tetramic acids did not follow a linear path but rather appeared as sporadic "anomalies" in early antibiotic screening programs.

1.1 The Pioneer: Streptolydigin (1955)

While penicillin defined the 1940s, the mid-50s marked the Golden Age of soil screening. In 1955, researchers at Upjohn Company (now Pfizer) isolated Streptolydigin from Streptomyces lydicus. Unlike the peptide antibiotics of the time, Streptolydigin featured a unique bicyclic system fused to a long polyketide chain.

-

Significance: It was the first "complex" tetramic acid, later found to inhibit bacterial RNA polymerase by binding to the

-subunit, a mechanism distinct from rifamycins.

1.2 The Archetype: Tenuazonic Acid (1957)

Two years later, Tenuazonic Acid (TeA) was isolated from Alternaria tenuis. Structurally, TeA is the "hydrogen atom" of tetramic acids—the simplest embodiment of the 3-acyl-2,4-pyrrolidinedione core.

-

Key Insight: TeA revealed the scaffold's inherent toxicity to eukaryotic ribosomes, establishing the early dogma that simple tetramic acids were often too cytotoxic for systemic use.

1.3 Structural Classification

The tetramic acid core functions as a thermodynamic sink, allowing for diverse decoration. We classify them into three technical tiers:

| Class | Structural Characteristic | Representative Molecule | Primary Target |

| Simple 3-Acyl | Monocyclic core with short acyl chain | Tenuazonic Acid | Eukaryotic Ribosome (60S) |

| Polyene-Linked | Core conjugated to long polyene chain | Streptolydigin, Tirandamycin | Bacterial RNA Polymerase |

| Macrocyclic | Core embedded in a macrocycle (often fused to decalin) | Equisetin, Reutericyclin | HIV Integrase / Membrane |

Part 2: Biosynthetic Logic (The PKS-NRPS Hybrid)

The true elegance of tetramic acids lies in their assembly. They are not purely peptides nor purely polyketides but the progeny of a Hybrid PKS-NRPS (Polyketide Synthase - Non-Ribosomal Peptide Synthetase) assembly line.

2.1 The Dieckmann Cyclization Release

The defining biosynthetic event is the chain termination. Unlike standard thioesterase (TE) hydrolysis, the terminal NRPS module executes a Dieckmann cyclization .

-

Loading: The PKS module hands off a polyketide chain to the Nitrogen of an amino acid bound to the NRPS module.

-

Condensation: An amide bond forms (C-N).

-

Cyclization: The

-carbon of the polyketide chain attacks the thioester carbonyl of the amino acid, closing the ring and releasing the molecule.

2.2 Biosynthetic Visualization

The following diagram illustrates the domain architecture required to synthesize a generic tetramic acid core.

Figure 1: Canonical PKS-NRPS hybrid logic for tetramic acid assembly. The C (Condensation) domain links the polyketide to the amino acid, while the terminal cyclization releases the final 2,4-pyrrolidinedione.

Part 3: Modern Discovery & Isolation Protocols

In the post-genomic era, discovery has shifted from random screening to Genome Mining . Many fungal genomes contain "silent" PKS-NRPS clusters that are only activated under specific stress conditions or via heterologous expression.

3.1 Case Study: Ascosetin Discovery

Ascosetin represents a modern success story—a novel tetramic acid discovered using a Staphylococcus aureus fitness test from an unidentified Ascomycete fungus.[1][2]

3.2 Detailed Isolation Protocol (Ascosetin Workflow)

Standard Operating Procedure for Lipophilic Tetramic Acids

Phase 1: Fermentation & Extraction

-

Cultivation: Ferment fungal strain in production medium (e.g., sucrose/yeast extract base) for 14–21 days at 22°C.

-

Solvent Quench: Add an equal volume of Acetone to the whole broth. Shake for 2 hours.

-

Why: Acetone lyses cells and solubilizes the lipophilic tetramic acid from the mycelium.

-

-

Filtration: Filter biomass. Concentrate filtrate in vacuo to remove acetone, leaving an aqueous slurry.

Phase 2: Partitioning

4. Liquid-Liquid Extraction: Partition the aqueous slurry against Ethyl Acetate (EtOAc) (3x).

5. Drying: Combine organic layers, dry over anhydrous

Phase 3: Chromatographic Purification 6. Size Exclusion: Dissolve extract in MeOH/CH2Cl2 (1:1). Load onto a Sephadex LH-20 column.[3] Elute with MeOH.

- Why: Removes high molecular weight fats and media components.

- Reverse-Phase HPLC (The Critical Step):

- Column: C8 or Phenyl-Hexyl (C18 often retains tetramic acids too strongly due to hydrophobic tails).

- Mobile Phase: Gradient of

- Detection: UV at 210 nm and 280 nm (characteristic enol absorption).

- Collection: Collect peak eluting at ~60-70% ACN.

Phase 4: Validation

8. Structure Confirmation: 1H-NMR (DMSO-

Part 4: Therapeutic Data & Mechanism of Action[1][4]

Tetramic acids are not mono-therapeutic; their activity depends heavily on the R3-acyl chain and ring substitution.

4.1 Comparative Potency Data

The table below synthesizes inhibitory concentrations (IC50/MIC) for key tetramic acids against their respective targets.

| Compound | Target Organism/Enzyme | Potency (Metric) | Mechanism Note |

| Streptolydigin | S. aureus RNA Polymerase | Traps RNAP in non-catalytic conformation | |

| Reutericyclin | L. sanfranciscensis | Proton ionophore; dissipates | |

| Ascosetin | MRSA (Methicillin-Resistant) | Multi-target (DNA/RNA synthesis inhibition) | |

| Equisetin | HIV-1 Integrase | Inhibits 3'-processing and strand transfer | |

| Tenuazonic Acid | HeLa Cells (Ribosome) | Blocks peptide bond formation (toxic) |

4.2 Signal Inhibition Pathway (Streptolydigin)

Streptolydigin's inhibition of bacterial transcription is distinct from Rifampicin. It binds to the "Bridge Helix" of RNA Polymerase, preventing the conformational cycling required for nucleotide addition.

Figure 2: Mechanism of Action for Streptolydigin. The antibiotic locks the RNAP Bridge Helix, mechanically jamming the transcription machinery.

References

-

Crum, G. F., et al. (1955).[4][5] "Streptolydigin, a new antimicrobial antibiotic. II. Isolation and characterization." Antibiotics Annual.

-

Rosett, T., et al. (1957).[6] "Metabolites of Alternaria tenuis; culture filtrate products."[6] Biochemical Journal.

-

Mo, X., & Gulder, T. A. (2021). "Biosynthetic strategies for tetramic acid formation." Natural Product Reports.

-

Ondeyka, J. G., et al. (2014).[7] "Isolation, structure elucidation and antibacterial activity of a new tetramic acid, ascosetin." The Journal of Antibiotics.

-

Gänzle, M. G. (2004). "Reutericyclin: biological activity, mode of action, and potential applications."[8] Applied Microbiology and Biotechnology.

-

Tuske, S., et al. (2005).[9] "Inhibition of bacterial RNA polymerase by streptolydigin."[10][11][12] Cell.

Sources

- 1. Isolation, structure elucidation and antibacterial activity of a new tetramic acid, ascosetin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. rdw.rowan.edu [rdw.rowan.edu]

- 5. Streptolydigin, a new antimicrobial antibiotic. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tenuazonic Acid, a Toxin Produced by Alternaria alternata - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Streptolydigin - Wikipedia [en.wikipedia.org]

- 10. journals.asm.org [journals.asm.org]

- 11. Mode of Action of Streptolydigin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of the RNA Polymerase Inhibitor Streptolydigin in Streptomyces lydicus: Tailoring Modification of 3-Methyl-Aspartate - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Structure-Activity Relationship (SAR) of 3-Acyltetramic Acids

This technical guide details the structure-activity relationship (SAR), synthetic accessibility, and mechanism of action (MOA) of 3-acyltetramic acids.

Executive Summary

3-Acyltetramic acids (3-ATAs) represent a privileged scaffold in medicinal chemistry, characterized by a pyrrolidine-2,4-dione core substituted with an acyl group at the C-3 position.[1] This structural class includes potent natural products such as Reutericyclin (antibacterial), Tenuazonic acid (herbicidal/antitumor), and Streptolydigin (RNAP inhibitor).

For drug development professionals, the value of the 3-ATA scaffold lies in its tautomeric versatility and metal-chelating capability . These features allow the molecule to act as a thermodynamic sink for divalent cations (

Chemical Architecture & Tautomerism

The biological activity of 3-ATAs is inextricably linked to their ability to exist in multiple tautomeric forms. The core system possesses an acidic proton (pKa ~3–4) and forms a stable intramolecular hydrogen bond.

The Pharmacophore

The "active" species is typically the enol-chelate , where the C-3 acyl oxygen and the C-4 enol oxygen coordinate a metal ion or a proton.

-

Tautomer A (2,4-Dione): Rarely dominant in polar solvents.

-

Tautomer B (Exo-enol): Stabilized by intramolecular H-bonding (C2=O ... H-O-C(Acyl)).

-

Tautomer C (Endo-enol): Often in equilibrium with B.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the critical equilibrium and the metal-chelation model essential for biological recognition.

Caption: The equilibrium shifts toward the Exo-Enol form, which sequesters divalent cations to facilitate membrane transit.

Structure-Activity Relationship (SAR) Analysis

The SAR of 3-ATAs is governed by three distinct regions: the Head Group (N-1) , the Lipophilic Tail (C-3 Acyl) , and the Chiral Center (C-5) .

Region A: The N-1 Position (Hydrogen Bond Donor)

-

Requirement: A free

group is often critical for antibacterial activity. -

Modification: Methylation (

) typically abolishes activity against Gram-positive bacteria. -

Rationale: The

participates in the stabilization of the enol form and is crucial for the protonophore mechanism (proton shuttling across the membrane). However,

Region B: The C-3 Acyl Chain (Lipophilicity)

-

Requirement: A lipophilic chain is essential for membrane anchoring.

-

Optimization:

-

Chain Length: Activity peaks at

– -

Saturation: Unsaturated chains (e.g., oleyl) can alter membrane fluidity but often reduce oxidative stability.

-

Branched Chains: Enhances resistance to beta-oxidation in vivo.

-

Region C: The C-5 Position (Stereochemistry & Diversity)

-

Origin: Derived from the amino acid precursor (e.g., Leucine

Isobutyl). -

Stereochemistry: The

-configuration (natural L-amino acid) is generally more active for Reutericyclin analogs. -

Steric Bulk: Bulky hydrophobic groups (Benzyl, Isobutyl) at C-5 improve potency by increasing the partition coefficient (

). Polar groups (e.g., Serine/Threonine side chains) drastically reduce antibacterial potency.

SAR Summary Table

| Structural Region | Modification | Effect on Activity (Antibacterial) | Mechanistic Insight |

| N-1 | Methylation ( | Loss of Activity | Disrupts H-bond network/proton shuttling. |

| N-1 | Free | High Potency | Essential for pKa modulation and tautomer stability. |

| C-3 Acyl | Short Chain ( | Inactive | Insufficient lipophilicity for membrane insertion. |

| C-3 Acyl | Medium Chain ( | Optimal | Balances solubility with membrane permeability. |

| C-5 | Hydrophobic (Phe, Leu) | High Potency | Increases LogD; facilitates target binding. |

| C-5 | Polar (Ser, Asp) | Reduced Activity | Prevents membrane penetration. |

Mechanism of Action (MOA)

3-ATAs function primarily via two distinct mechanisms, depending on the specific side chains.

Proton Ionophore (Membrane Disruption)

Lipophilic 3-ATAs (like Reutericyclin) act as protonophores.

-

Association: The neutral, protonated enol form inserts into the bacterial membrane.

-

Dissociation: On the cytoplasmic side (higher pH), the proton is released.

-

Recycling: The anionic species (stabilized by internal chelation) diffuses back to the extracellular space to pick up another proton.

-

Result: Dissipation of the Transmembrane Potential (

) and Proton Gradient (

Enzyme Inhibition (UPPS & RNAP)

Certain derivatives (e.g., Streptolydigin, Pyrroindomycins) target specific enzymes:

-

Target: Bacterial RNA Polymerase (RNAP) or Undecaprenyl Pyrophosphate Synthase (UPPS).[2]

-

Binding: The tetramic acid core chelates

within the enzyme active site, locking the enzyme in an inactive conformation.

Caption: Dual-mode of action: General membrane depolarization vs. specific enzymatic inhibition.

Synthetic Protocols

The Lacey-Dieckmann Cyclization is the gold standard for synthesizing 3-acyltetramic acids due to its reliability and regioselectivity.

Protocol: Lacey-Dieckmann Cyclization

Objective: Synthesis of 3-decanoyl-5-isobutyltetramic acid.

-

Reagents:

- -Boc-L-Leucine (1.0 equiv)

-

Meldrum's Acid (1.1 equiv)

-

DMAP (1.2 equiv), DCC (1.1 equiv)

-

Decanoyl chloride

-

Step 1: Acyl Meldrum's Acid Formation

-

Dissolve Meldrum's acid in dry DCM at 0°C. Add Pyridine (2 equiv) and Decanoyl chloride dropwise. Stir for 1h.

-

-

Step 2: Beta-Keto Amide Formation

-

Reflux the acylated Meldrum's acid with L-Leucine methyl ester in acetonitrile for 4 hours. The Meldrum's ring opens and decarboxylates to form the

-keto amide.

-

-

Step 3: Dieckmann Cyclization

-

Treat the

-keto amide with a base (NaOMe or TBAF) in MeOH/THF. -

Critical Control: Maintain anhydrous conditions to prevent hydrolysis.

-

Acidify with 1M HCl to precipitate the 3-acyltetramic acid.

-

-

Purification:

-

Recrystallize from MeOH/Water or purify via Flash Chromatography (Silica, Hexane/EtOAc + 1% AcOH). Note: Acid is required in the eluent to prevent streaking of the tautomeric mixture.

-

References

-

Chemical Modulation of Reutericyclin: J. Med. Chem. (2014).[2][3][4][5] SAR of reutericyclin analogs against Gram-positive pathogens.[3][4][6]

-

Bioactivity and Mode of Action: ACS Chem. Biol. (2019). Pyreudiones as protonophores and their structure-activity relationships.

-

Synthesis of Tetramic Acids: Chem. Rev. (2014).[2][3][4][5] Comprehensive review on the synthesis of naturally occurring tetramic acids.

-

Mechanism of Action of C12-TA: J. Am. Chem. Soc. (2009). Dissipation of membrane potential by Pseudomonas aeruginosa quorum sensing derivatives.

-

Marine Tetramic Acids: Mar. Drugs (2020). Review of marine-derived tetramic acids and their diverse biological activities.

Sources

- 1. New 3-Acyl Tetramic Acid Derivatives from the Deep-Sea-Derived Fungus Lecanicillium fusisporum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A detailed study of antibacterial 3-acyltetramic acids and 3-acylpiperidine-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical modulation of the biological activity of reutericyclin: a membrane-active antibiotic from Lactobacillus reuteri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical Modulation of the Biological Activity of Reutericyclin: a Membrane-Active Antibiotic from Lactobacillus reuteri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Advanced Technical Guide: Tautomerism and Therapeutic Potential of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-ones

The following technical guide details the structural dynamics, synthesis, and pharmacological relevance of 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one derivatives.

Executive Summary

The 4-Acetyl-3-hydroxy-1H-pyrrol-2(5H)-one scaffold (often classified within the pyrrolidine-2,3-dione or tetramic acid derivative families) represents a privileged structure in medicinal chemistry. Its significance lies in its ability to mimic phosphate transition states and chelate metal ions, properties driven by a dynamic enol-enol tautomeric equilibrium . This guide provides a rigorous analysis of these structural fluctuations, a validated synthetic protocol, and an overview of their application as COX-2 inhibitors and antimicrobial agents.

Part 1: Structural Architecture & Tautomeric Equilibria

The Core Scaffold

Unlike simple lactams, the 4-acetyl-3-hydroxy-1H-pyrrol-2(5H)-one system possesses a dense array of functional groups capable of rapid proton transfer. The molecule exists primarily in an enolic form stabilized by a strong intramolecular hydrogen bond (IMHB) between the C3-hydroxyl group and the C4-acetyl carbonyl oxygen.

Tautomeric Forms

The system exhibits "enol-enol" tautomerism, a fast chemical equilibrium on the NMR time scale.[1] This involves the shuttling of a proton between the ring oxygen at C3 and the exocyclic acetyl oxygen.

-

Tautomer A (Endocyclic Enol): 3-hydroxy-4-acetyl-3-pyrrolin-2-one.

-

Tautomer B (Exocyclic Enol): pyrrolidine-2,3-dione with a 4-(1-hydroxyethylidene) substituent.

The equilibrium is solvent-dependent but strongly favors the H-bonded species in non-polar media.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer mechanism and the resonance stabilization that defines the scaffold's reactivity.

Figure 1: Fast reversible enol-enol tautomerism stabilized by intramolecular hydrogen bonding (IMHB).

Part 2: Spectroscopic Characterization (Self-Validating Protocols)

NMR Signatures of Tautomerism

Validating the structure requires recognizing the "ghost" signals caused by rapid equilibrium. In

Diagnostic Criteria:

-

Broadening: Carbon signals at C3 and the acetyl carbonyl often show significant line broadening in

C NMR due to the exchange rate being comparable to the chemical shift difference ( -

Symmetry Breaking: Unlike symmetric

-diketones, the chiral center at C5 (if substituted) or the inherent asymmetry of the pyrrolone ring renders the two tautomers chemically distinct, though often averaged.

Reference Data Table

The following values are typical for 1,5-diaryl-4-acetyl-3-hydroxy-3-pyrrolin-2-ones in DMSO-

| Signal Assignment | Nucleus | Chemical Shift ( | Multiplicity | Notes |

| Enolic -OH | 12.0 - 14.0 | Broad Singlet | Highly variable; disappears with D | |

| Lactam C=O (C2) | 163.0 - 165.0 | Singlet | Distinct from acetyl carbonyl. | |

| Acetyl C=O | 195.0 - 198.0 | Broad/Singlet | Downfield shift indicates H-bonding acceptor role. | |

| Enolic C-OH (C3) | 170.0 - 175.0 | Broad | Diagnostic of enol character. | |

| Vinyl Proton (if C4-H) | ~6.0 | Singlet | Only present if acetyl is absent (reference). |

Part 3: Synthetic Methodology

Validated Multicomponent Protocol

The most robust route to this scaffold is the acid-catalyzed three-component reaction. This method is preferred for its atom economy and ability to generate diverse libraries for SAR (Structure-Activity Relationship) studies.

Reagents:

-

Component A: Aromatic Amine (e.g., Aniline, 1.0 equiv)

-

Component B: Aromatic Aldehyde (1.0 equiv)

-

Component C: Ethyl 2,4-dioxovalerate (1.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

-

Catalyst: None (AcOH acts as solvent/catalyst) or catalytic AcOH in EtOH.

Step-by-Step Workflow:

-

Imine Formation: Dissolve the amine and aldehyde in the solvent. Stir at room temperature for 15–30 minutes to form the Schiff base (imine) intermediate. Checkpoint: Solution usually changes color (yellow/orange).

-

Condensation: Add Ethyl 2,4-dioxovalerate dropwise. The enol form of this reagent acts as the nucleophile.

-

Cyclization: Reflux the mixture (80–100°C) for 2–4 hours. The reaction proceeds via a Mannich-type addition followed by intramolecular lactamization.

-

Work-up: Cool to room temperature. The product often precipitates as a solid.

-

Purification: Filter the precipitate and wash with cold ethanol/ether. Recrystallize from EtOH/DCM if necessary.

Mechanistic Pathway

Figure 2: One-pot multicomponent synthesis pathway via Schiff base formation.

Part 4: Pharmacological Relevance[2]

Therapeutic Targets

The 4-acetyl-3-hydroxy-1H-pyrrol-2(5H)-one scaffold is a bioisostere for several key biological substrates.

-

COX-2 Inhibition: 3,4-Diaryl-3-pyrrolin-2-one derivatives have demonstrated selective inhibition of Cyclooxygenase-2 (COX-2), functioning similarly to coxibs but with a distinct binding mode facilitated by the 3-hydroxy group.

-

Antimicrobial Activity: The scaffold mimics the tetramic acid core found in natural antibiotics (e.g., Reutericyclin). It disrupts bacterial cell walls and membrane potential, particularly in Gram-positive strains like MRSA.

-

mPGES-1 Inhibitors: Recent studies identify this class as inhibitors of microsomal prostaglandin E synthase-1, a target for next-generation anti-inflammatory drugs with reduced cardiovascular risks.

Structure-Activity Relationship (SAR)

-

N1-Substitution: Aryl groups at N1 enhance lipophilicity and cell permeability.

-

C5-Substitution: Bulky aryl groups at C5 restrict conformational freedom, often improving binding affinity to enzyme pockets.

-

3-OH/4-Acetyl Motif: Essential for metal chelation (e.g., in metalloenzymes) and H-bond donor/acceptor interactions within the active site.

References

-

Comparison of Tautomerism in Pyrrolin-2-ones: Study on enol – enol tautomerism of 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one based on NMR spectroscopy. Source: Journal of Science and Technology, University of Danang.

-

Synthetic Protocols & Mechanism: Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Source: PubMed Central (PMC).

-

Biological Activity (COX-2): Inhibitory effect of 3,4-diaryl-3-pyrrolin-2-one derivatives on cyclooxygenase 1 and 2 in murine peritoneal macrophages. Source: PubMed.

-

General Tautomerism in Tetramic Acids: Synthesis of and Tautomerism in 3-Acyltetramic Acids. Source: Journal of Organic Chemistry (ACS).

Sources

Application Note: Synthesis of 3-Acetyl-4-hydroxy-1H-pyrrol-2(5H)-one via Dieckmann Condensation

This application note details the synthesis of 3-Acetyl-4-hydroxy-1H-pyrrol-2(5H)-one (also known as 3-acetyltetramic acid ), the core scaffold of the target described. Note that the nomenclature "4-Acetyl-3-hydroxy..." refers to a specific tautomer of this dynamic heterocyclic system. In solution, 3-acyltetramic acids exist in a complex equilibrium between the 2,4-diketo, 3-enol, and 4-enol forms, often driven by intramolecular hydrogen bonding. This protocol utilizes the Lacey-Dieckmann cyclization , a robust method for constructing the pyrrolidine-2,4-dione ring.

Abstract & Strategic Overview

The 3-acetyltetramic acid scaffold is a privileged structure in medicinal chemistry, serving as the core for natural antibiotics (e.g., Tenuazonic acid), antiviral agents, and metal-chelating ionophores. Its synthesis via the Dieckmann condensation of

This protocol departs from the hazardous use of diketene gas for precursor synthesis, instead utilizing 2,2,6-trimethyl-4H-1,3-dioxin-4-one (diketene-acetone adduct) as a safer, bench-stable acylating agent. The subsequent cyclization is optimized using sodium ethoxide in ethanol, ensuring high regioselectivity and yield.

Key Advantages of This Protocol

-

Safety: Eliminates the use of volatile and toxic diketene.

-

Scalability: The two-step sequence requires no chromatographic purification for the intermediate.

-

Purity: Acidic workup conditions are tuned to precipitate the target as a free enol, removing inorganic salts.

Retrosynthetic Analysis & Mechanism

The construction of the pyrrolidine-2,4-dione ring relies on the intramolecular Claisen (Dieckmann) condensation. The driving force is the formation of a stable, conjugated enolate anion in the product, which requires the use of two equivalents of base .[1]

Reaction Pathway[1][2][3][4][5][6]

-

Precursor Assembly: Thermal retro-Diels-Alder of the dioxinone generates acetylketene in situ, which is trapped by glycine ethyl ester.

-

Cyclization: Base-mediated deprotonation of the activated methylene (C3 of the acetoacetyl moiety) triggers nucleophilic attack on the ester carbonyl.

Figure 1: Two-step synthetic route to the 3-acetyltetramic acid scaffold.

Experimental Protocol

Step 1: Synthesis of N-Acetoacetylglycine Ethyl Ester

Objective: Prepare the linear precursor without using hazardous diketene.

Reagents:

-

Glycine ethyl ester hydrochloride (1.0 equiv, 13.96 g, 100 mmol)

-

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (1.1 equiv, 15.6 g, 110 mmol)

-

Triethylamine (1.0 equiv, 14.0 mL, 100 mmol)

-

Toluene (anhydrous, 200 mL)

Procedure:

-

Neutralization: In a 500 mL round-bottom flask equipped with a magnetic stir bar, suspend glycine ethyl ester hydrochloride in 100 mL of toluene. Add triethylamine dropwise at room temperature. Stir for 30 minutes.

-

Addition: Add the dioxinone and the remaining 100 mL of toluene.

-

Reflux: Attach a reflux condenser and heat the mixture to vigorous reflux (bath temp ~120°C) for 4 hours. The evolution of acetone (byproduct) indicates reaction progress.

-

Workup: Cool the mixture to room temperature. The triethylamine hydrochloride salt will precipitate.

-

Filtration: Filter off the solid salts and wash the filter cake with small portions of toluene.

-

Concentration: Evaporate the filtrate under reduced pressure to yield the crude N-acetoacetylglycine ethyl ester as a yellowish oil.

-

Checkpoint: Purity is typically >90% by NMR. This material is used directly in Step 2.

-

Step 2: Dieckmann Cyclization

Objective: Intramolecular cyclization to form the tetramic acid ring.

Reagents:

-

Crude N-Acetoacetylglycine ethyl ester (from Step 1, ~100 mmol theoretical)

-

Sodium metal (2.2 equiv, 5.06 g)

-

Absolute Ethanol (150 mL)

-

Alternative: Commercial Sodium Ethoxide (21% wt in EtOH) can be used, but freshly prepared is superior for yield.

Procedure:

-

Base Preparation: In a 3-neck 500 mL flask under nitrogen, carefully add sodium metal (cut into small pieces) to absolute ethanol. Stir until all sodium has dissolved to form NaOEt.

-

Safety Note: Evolution of hydrogen gas. Ensure proper ventilation.

-

-

Cyclization: Add the crude ester (dissolved in 20 mL EtOH) dropwise to the refluxing NaOEt solution over 30 minutes.

-

Reaction: Reflux the mixture for 3–4 hours. The solution will turn deep orange/red, indicating the formation of the dianion.

-

Solvent Removal: Remove approximately 80% of the ethanol by distillation or rotary evaporation.

-

Acidification (Critical Step):

-

Dissolve the residue in minimal ice-cold water (50 mL).

-

Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted neutral organic impurities.

-

Cool the aqueous phase to 0°C and slowly acidify with 6M HCl to pH 1–2 while stirring vigorously.

-

The product will precipitate as a pale yellow/off-white solid.

-

-

Isolation: Filter the solid, wash with ice-cold water (2 x 20 mL), and dry under vacuum over

.

Characterization & Data Analysis

The product exists as a tautomeric mixture. In polar solvents like DMSO-

| Technique | Expected Signal / Value | Interpretation |

| Appearance | Pale yellow solid | Oxidizes slightly upon air exposure. |

| Melting Point | 128–130 °C | Sharp melting point indicates high purity. |

| 1H NMR (DMSO-d6) | Acetyl methyl group ( | |

| Ring methylene ( | ||

| Chelated enol OH / NH protons. | ||

| IR (KBr) | 1710, 1650 cm | Amide and H-bonded ketone carbonyls. |

| Mass Spec (ESI-) | [M-H] | Confirms molecular weight (MW 141.12). |

Mechanistic Insight

The success of this reaction hinges on the thermodynamics of the product. The initial cyclization is reversible. However, the formed tetramic acid has a pKa of ~3–4 due to the vinylogous acid moiety. The base immediately deprotonates this species, forming a stable salt that precipitates or remains solvated, driving the equilibrium forward.

Figure 2: Mechanistic flow of the Dieckmann cyclization for tetramic acids.

References

-

Lacey, R. N. (1954). "Derivatives of acetoacetic acid. Part VIII. The synthesis of 3-acyltetramic acids." Journal of the Chemical Society, 850-854. Link

-

Schobert, R., & Schlenk, A. (2008). "Tetramic and tetronic acids: An update on new derivatives and biological aspects." Bioorganic & Medicinal Chemistry, 16(8), 4203-4221. Link

-

Jeong, Y., et al. (2010). "A Selective 3-Acylation of Tetramic Acids." Chemistry – A European Journal, 16(8), 2599-2604. Link

-

Sato, M., et al. (1983). "Reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with imines." Chemical & Pharmaceutical Bulletin, 31(6), 1896-1901. Link

Sources

Application Note: The Lacey-Dieckmann Cyclization Protocol for 3-Acyltetramic Acids

[1]

Executive Summary

Tetramic acids (2,4-pyrrolidinediones) are privileged heterocyclic scaffolds found in a vast array of bioactive natural products, including reutericyclin (antibiotic), tenuazonic acid (antiviral), and equisetin. The Lacey-Dieckmann cyclization , first articulated by R. N. Lacey in 1954, remains a foundational method for accessing 3-acyltetramic acids.